molecular formula C21H13ClN4O4 B2545025 4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide CAS No. 899982-49-1

4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide

Cat. No. B2545025
CAS RN: 899982-49-1
M. Wt: 420.81
InChI Key: HKWPYBFZARQLOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide is a chemical compound that belongs to the class of quinoxaline derivatives. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Due to its ability to inhibit PARP, this compound has gained significant attention in scientific research for its potential therapeutic applications in cancer treatment.

Scientific Research Applications

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-aminophenol to form 4-chloro-3-nitrobenzamide. This intermediate is then reacted with 2-(3-hydroxyquinoxalin-2-yl)aniline to form the final product.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "2-aminophenol", "2-(3-hydroxyquinoxalin-2-yl)aniline" ], "Reaction": [ "Step 1: 4-chloro-3-nitrobenzoic acid is reacted with thionyl chloride to form 4-chloro-3-nitrobenzoyl chloride.", "Step 2: 4-chloro-3-nitrobenzoyl chloride is then reacted with 2-aminophenol in the presence of a base such as triethylamine to form 4-chloro-3-nitrobenzamide.", "Step 3: 4-chloro-3-nitrobenzamide is then reacted with 2-(3-hydroxyquinoxalin-2-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form the final product, 4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide." ] }

CAS RN

899982-49-1

Molecular Formula

C21H13ClN4O4

Molecular Weight

420.81

IUPAC Name

4-chloro-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H13ClN4O4/c22-14-10-9-12(11-18(14)26(29)30)20(27)24-15-6-2-1-5-13(15)19-21(28)25-17-8-4-3-7-16(17)23-19/h1-11H,(H,24,27)(H,25,28)

InChI Key

HKWPYBFZARQLOJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.